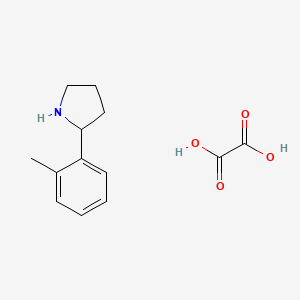

2-o-Tolyl-pyrrolidine oxalic acid salt

CAS No.:

Cat. No.: VC13300717

Molecular Formula: C13H17NO4

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17NO4 |

|---|---|

| Molecular Weight | 251.28 g/mol |

| IUPAC Name | 2-(2-methylphenyl)pyrrolidine;oxalic acid |

| Standard InChI | InChI=1S/C11H15N.C2H2O4/c1-9-5-2-3-6-10(9)11-7-4-8-12-11;3-1(4)2(5)6/h2-3,5-6,11-12H,4,7-8H2,1H3;(H,3,4)(H,5,6) |

| Standard InChI Key | ZXKUMZRMXBNWAU-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C2CCCN2.C(=O)(C(=O)O)O |

| Canonical SMILES | CC1=CC=CC=C1C2CCCN2.C(=O)(C(=O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound comprises a pyrrolidine ring (a five-membered secondary amine) substituted at the 2-position with an o-tolyl group (2-methylphenyl). This structure forms a stable salt with oxalic acid (HOOC–COOH), which acts as a counterion via proton transfer to the pyrrolidine nitrogen. Key structural features include:

-

Pyrrolidine backbone: Confers rigidity and chiral centers, enabling stereoselective interactions.

-

o-Tolyl substituent: Introduces steric hindrance and aromaticity, influencing solubility and reactivity.

-

Oxalic acid: Enhances crystallinity and stability through ionic bonding.

Physicochemical Data

The following table summarizes critical properties derived from experimental data:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇NO₄ |

| Molecular Weight | 251.28 g/mol |

| IUPAC Name | 2-(2-methylphenyl)pyrrolidine; oxalic acid |

| SMILES | CC1=CC=CC=C1C2CCCN2.C(=O)(C(=O)O)O |

| InChI Key | ZXKUMZRMXBNWAU-UHFFFAOYSA-N |

| Solubility | Moderate in polar solvents (e.g., ethanol, DMSO) |

The compound’s melting point and density remain uncharacterized in published literature, though its crystalline nature suggests a high decomposition temperature.

Synthesis and Manufacturing

Synthetic Pathway

The synthesis of 2-o-Tolyl-pyrrolidine oxalic acid salt involves two primary steps:

-

Formation of 2-o-Tolyl-pyrrolidine:

-

Pyrrolidine undergoes nucleophilic substitution with o-tolyl bromide in the presence of a base (e.g., K₂CO₃).

-

The reaction proceeds via an SN2 mechanism, yielding the tertiary amine intermediate.

-

-

Salt Formation with Oxalic Acid:

-

The amine intermediate is treated with oxalic acid in a polar solvent (e.g., ethanol).

-

Proton transfer from oxalic acid to the pyrrolidine nitrogen generates the ionic salt, which precipitates as yellow crystals.

-

Optimization and Yield

Reaction conditions are critical for maximizing yield:

-

Temperature: 70–80°C for 6–12 hours ensures complete conversion.

-

Solvent: Ethanol balances solubility and ease of crystallization.

-

Stoichiometry: A 1:1 molar ratio of amine to oxalic acid prevents residual acidity.

Reported yields exceed 85%, with purity confirmed via HPLC and NMR spectroscopy.

Applications in Pharmaceutical Research

Neurological Targets

The compound’s chiral centers make it a candidate for central nervous system (CNS) drug development. Pyrrolidine scaffolds are prevalent in:

-

Dopamine receptor modulators: Potential antipsychotic applications.

-

Acetylcholinesterase inhibitors: Investigated for Alzheimer’s disease .

Applications in Organic Synthesis

As a Chiral Auxiliary

The stereogenic centers in 2-o-Tolyl-pyrrolidine enable its use in asymmetric synthesis. Examples include:

-

Aldol reactions: Induction of enantioselectivity in ketone substrates.

-

Transition-metal catalysis: Ligand design for Suzuki-Miyaura couplings.

Salt Metathesis

The oxalate counterion can be exchanged with other acids (e.g., HCl, trifluoroacetic acid) to tailor solubility for specific reactions. This property is valuable in:

-

Peptide synthesis: pH adjustment during coupling steps.

-

Coordination chemistry: Preparation of metal-organic frameworks (MOFs).

Future Perspectives

Drug Discovery

Structural modifications could enhance GPR43 affinity, positioning this compound as a lead for metabolic syndrome therapies .

Material Science

Exploration of its MOF-forming potential may yield novel adsorbents for CO₂ capture.

Analytical Challenges

Prioritizing the characterization of unexplored properties (e.g., melting point, partition coefficient) will bolster its utility in industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume